Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the dimethoxyphenyl group and the tetrahydropyrimidine ring system contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the condensation of benzyl acetoacetate with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization with urea or thiourea under reflux conditions. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or ammonium acetate.
Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
- Benzyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Comparison: Compared to similar compounds, Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may exhibit unique properties due to the presence of the benzyl ester group This group can influence the compound’s solubility, reactivity, and biological activity
Biological Activity
Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a tetrahydropyrimidine scaffold with a benzyl group and a 3,4-dimethoxyphenyl substituent . The synthesis typically involves the Biginelli reaction, which combines aldehydes, urea, and β-keto esters to form pyrimidine derivatives. This reaction is significant for producing compounds with potential biological activity.
Structural Features
Structural Feature | Description |
---|---|
Benzyl Group | Enhances lipophilicity and biological interactions. |
Dimethoxyphenyl Group | Increases reactivity and may enhance binding to biological targets. |
Tetrahydropyrimidine Core | Associated with various pharmacological activities. |
Biological Activities
Research indicates that tetrahydropyrimidine derivatives exhibit a range of biological activities including:
- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, studies have indicated that tetrahydropyrimidines can induce apoptosis in cancer cells.
- Antimicrobial Properties : The presence of the dimethoxyphenyl group may enhance interactions with microbial targets.
- Antihypertensive Effects : Some derivatives have been noted for their ability to lower blood pressure.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or hypertension.
- Receptor Modulation : It could modulate receptor activity related to cellular signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.
Anticancer Activity
A study conducted on various tetrahydropyrimidine derivatives demonstrated that those structurally similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and T47D (breast cancer) . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Antimicrobial Properties
Research has indicated that compounds featuring similar structural motifs possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The dimethoxyphenyl group enhances the compound's ability to penetrate bacterial membranes .
Pharmacological Profiles
A comparative analysis of related compounds revealed that this compound exhibits unique properties due to its specific substitution pattern:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Contains a thiophene ring | Antihypertensive and anti-inflammatory |
Ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Contains thioether functionality | Anticancer properties |
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Hydroxy substituent on phenyl ring | Antimicrobial activity |
Properties
IUPAC Name |
benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-13-18(20(24)28-12-14-7-5-4-6-8-14)19(23-21(25)22-13)15-9-10-16(26-2)17(11-15)27-3/h4-11,19H,12H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAOSVDOPFBOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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